molecular formula C12H10F3N3OS B6920502 N-(2,3-dihydro-1-benzofuran-5-ylmethyl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine

N-(2,3-dihydro-1-benzofuran-5-ylmethyl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B6920502
M. Wt: 301.29 g/mol
InChI Key: LDQBCGAXKLVMGT-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1-benzofuran-5-ylmethyl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine is a synthetic organic compound that belongs to the class of thiadiazoles This compound is characterized by the presence of a benzofuran moiety, a trifluoromethyl group, and a thiadiazole ring

Properties

IUPAC Name

N-(2,3-dihydro-1-benzofuran-5-ylmethyl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3OS/c13-12(14,15)10-17-18-11(20-10)16-6-7-1-2-9-8(5-7)3-4-19-9/h1-2,5H,3-4,6H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDQBCGAXKLVMGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)CNC3=NN=C(S3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1-benzofuran-5-ylmethyl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.

    Introduction of the Thiadiazole Ring: The thiadiazole ring is introduced by reacting the benzofuran derivative with thiosemicarbazide under acidic conditions.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group is incorporated using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1-benzofuran-5-ylmethyl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzofuran moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

N-(2,3-dihydro-1-benzofuran-5-ylmethyl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1-benzofuran-5-ylmethyl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in critical biological pathways. For example, it may inhibit the activity of enzymes involved in cell division, leading to its potential use as an anticancer agent. The trifluoromethyl group enhances its lipophilicity, allowing better cell membrane penetration.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dihydro-1-benzofuran-4-ylmethyl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine
  • N-(2,3-dihydro-1-benzofuran-6-ylmethyl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine

Uniqueness

N-(2,3-dihydro-1-benzofuran-5-ylmethyl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine is unique due to the specific positioning of the trifluoromethyl group and the benzofuran moiety, which may confer distinct biological activities and chemical reactivity compared to its analogs.

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